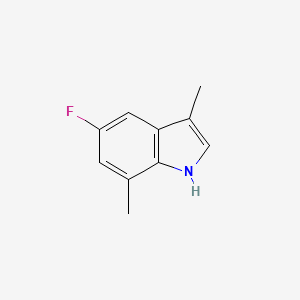

5-Fluoro-3,7-dimethyl-1H-indole

CAS No.: 1360931-64-1

Cat. No.: VC2970202

Molecular Formula: C10H10FN

Molecular Weight: 163.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360931-64-1 |

|---|---|

| Molecular Formula | C10H10FN |

| Molecular Weight | 163.19 g/mol |

| IUPAC Name | 5-fluoro-3,7-dimethyl-1H-indole |

| Standard InChI | InChI=1S/C10H10FN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |

| Standard InChI Key | OAOOSCLNLSCERB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NC=C2C)F |

| Canonical SMILES | CC1=CC(=CC2=C1NC=C2C)F |

Introduction

Chemical and Physical Properties

5-Fluoro-3,7-dimethyl-1H-indole is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The compound features a bicyclic structure with distinctive substituents that influence its reactivity profile and potential applications.

The core structure consists of a five-membered pyrrole ring fused to a six-membered benzene ring, with a fluorine atom at position 5 and methyl groups at positions 3 and 7. This specific substitution pattern contributes to the compound's unique chemical and physical properties .

Table 1: Chemical and Physical Properties of 5-Fluoro-3,7-dimethyl-1H-indole

| Property | Value |

|---|---|

| CAS Number | 1360931-64-1 |

| Molecular Formula | C₁₀H₁₀FN |

| Molecular Weight | 163.19 g/mol |

| IUPAC Name | 5-fluoro-3,7-dimethyl-1H-indole |

| Standard InChI | InChI=1S/C10H10FN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |

| Standard InChIKey | OAOOSCLNLSCERB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NC=C2C)F |

The presence of fluorine at position 5 significantly affects the electron distribution within the molecule, altering its reactivity and interactions with biological targets. Similarly, the methyl groups at positions 3 and 7 contribute to the compound's hydrophobicity and steric properties .

Structural Characteristics

The molecular structure of 5-Fluoro-3,7-dimethyl-1H-indole features several distinctive characteristics that influence its chemical behavior and potential applications in various fields.

Core Structure

The indole scaffold consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. This core structure contributes to the compound's aromaticity and stability, with the nitrogen atom in the pyrrole ring serving as a potential hydrogen bond donor.

Substitution Pattern

The compound contains three key substituents:

-

Fluorine atom at position 5 of the benzene ring

-

Methyl group at position 3 of the pyrrole ring

-

Methyl group at position 7 of the benzene ring

This specific substitution pattern distinguishes 5-Fluoro-3,7-dimethyl-1H-indole from related compounds and significantly influences its physicochemical properties and biological activities .

Structural Comparisons

When compared to similar fluorinated indoles, 5-Fluoro-3,7-dimethyl-1H-indole exhibits unique structural features that may confer distinct properties and activities.

Table 2: Comparison of 5-Fluoro-3,7-dimethyl-1H-indole with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 5-Fluoro-3,7-dimethyl-1H-indole | C₁₀H₁₀FN | 163.19 | Fluorine at position 5, methyl groups at positions 3 and 7 |

| 5-Fluoro-2,3-dimethyl-1H-indole | C₁₀H₁₀FN | 163.19 | Fluorine at position 5, methyl groups at positions 2 and 3 |

| 5-Fluoro-3-methyl-1H-indole | C₉H₈FN | 149.17 | Fluorine at position 5, single methyl group at position 3 |

| 7-Fluoro-1H-indole | C₈H₆FN | 135.14 | Fluorine at position 7, no methyl groups |

| 7-Bromo-5-fluoro-3-methyl-1H-indole | C₉H₇BrFN | 228.06 | Bromine at position 7, fluorine at position 5, methyl at position 3 |

While 5-Fluoro-3,7-dimethyl-1H-indole and 5-Fluoro-2,3-dimethyl-1H-indole share the same molecular formula and weight, the different positioning of methyl groups significantly affects their chemical properties and potential biological activities .

Biological Activities and Applications

5-Fluoro-3,7-dimethyl-1H-indole, like other fluorinated indole derivatives, exhibits potential for diverse biological activities that could be harnessed for various applications.

Anticancer Activity

Fluorinated indole derivatives have demonstrated anticancer properties through various mechanisms. The specific substitution pattern in 5-Fluoro-3,7-dimethyl-1H-indole might confer selective cytotoxicity against cancer cells while potentially sparing normal cells .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects, modulating various inflammatory pathways. The presence of fluorine at position 5 may enhance these properties by improving metabolic stability and target binding.

Antimicrobial Activity

Some fluorinated indoles have shown antimicrobial activity against various pathogens. The specific substitution pattern of 5-Fluoro-3,7-dimethyl-1H-indole may contribute to potential antimicrobial properties.

Molecular Mechanisms

The biological activities of 5-Fluoro-3,7-dimethyl-1H-indole likely involve several molecular mechanisms:

Receptor Interactions

Indole derivatives, including fluorinated variants, can interact with various biological receptors. 5-Fluoro-3,7-dimethyl-1H-indole may bind to receptors involved in cell proliferation and apoptosis, potentially modulating signaling pathways relevant to cancer and inflammation.

Enzyme Modulation

The compound may influence the activity of enzymes involved in metabolic processes and cellular signaling, potentially affecting biochemical pathways relevant to disease states.

Gene Expression Regulation

Studies on related compounds suggest that fluorinated indoles can modulate the expression of genes involved in inflammation and cancer progression, potentially contributing to their therapeutic effects .

Analytical Methods for Identification

Several analytical techniques can be employed for the identification and characterization of 5-Fluoro-3,7-dimethyl-1H-indole, providing comprehensive information about its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about 5-Fluoro-3,7-dimethyl-1H-indole:

-

¹H NMR: Reveals the presence and environment of hydrogen atoms, including those in the methyl groups and aromatic rings

-

¹³C NMR: Provides information about carbon atoms and their chemical environments

-

¹⁹F NMR: Specifically detects and characterizes the fluorine atom at position 5

Mass Spectrometry

Mass spectrometry determines the molecular weight and fragmentation pattern of 5-Fluoro-3,7-dimethyl-1H-indole, confirming its molecular formula and structure .

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups present in the molecule, including the N-H bond of the indole and aromatic C-H stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purity analysis and quantification of 5-Fluoro-3,7-dimethyl-1H-indole, potentially coupled with various detection methods such as UV-Vis or mass spectrometry.

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), can provide both separation and structural identification of 5-Fluoro-3,7-dimethyl-1H-indole.

Research Findings and Future Directions

Current research on 5-Fluoro-3,7-dimethyl-1H-indole is limited, but studies on related fluorinated indole derivatives suggest promising avenues for future investigation.

Structure-Activity Relationships

Research on similar compounds indicates that the position and nature of substituents on the indole core significantly influence biological activity. For example, studies on 5-fluoro-1H-indole-2,3-dione derivatives have demonstrated that:

-

The position of substitution on the indole ring affects activity profiles

-

Fluorine substitution at position 5 often enhances biological activities

-

Methyl substitution can contribute to improved binding to biological targets

Future Research Directions

Further investigation into 5-Fluoro-3,7-dimethyl-1H-indole could focus on:

Comprehensive Biological Activity Screening

Systematic evaluation of the compound's activities against various cancer cell lines, inflammatory mediators, and microbial pathogens could reveal specific therapeutic applications.

Optimization of Synthetic Routes

Development of more efficient, scalable synthesis methods for 5-Fluoro-3,7-dimethyl-1H-indole would facilitate further research and potential applications.

Mechanism Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of 5-Fluoro-3,7-dimethyl-1H-indole could provide insights for the design of more effective therapeutic agents.

Structure Modification

Systematic modifications of the basic structure could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume